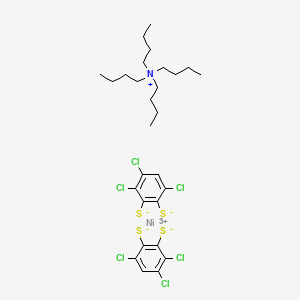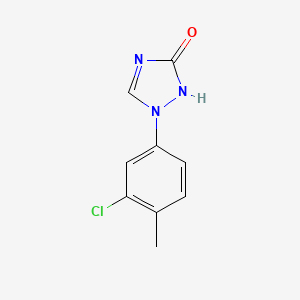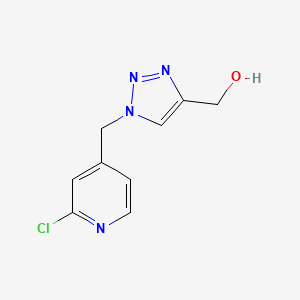
Ethyl-6-(tert-Butyl)-4-chloronicotinat
Übersicht
Beschreibung
Ethyl 6-(tert-butyl)-4-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the nicotinic acid core
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(tert-butyl)-4-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The compound “Ethyl 6-(tert-butyl)-4-chloronicotinate” is a type of ester, which are often used in drug molecules due to their ability to modify the drug’s solubility, absorption, and distribution properties . .
Mode of Action
As an ester, this compound could potentially be metabolized in the body through ester hydrolysis, a common biochemical reaction where an ester is split into an alcohol and a carboxylic acid . This could potentially modify the compound’s activity and interaction with its targets.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Ester compounds are often well-absorbed due to their lipophilic nature, and they are typically metabolized via ester hydrolysis, as mentioned above .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes. For example, the rate of ester hydrolysis can be influenced by the pH of the environment, with the reaction generally occurring faster in more acidic or basic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(tert-butyl)-4-chloronicotinate typically involves the esterification of 6-(tert-butyl)-4-chloronicotinic acid with ethanol. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester bond. Common conditions include refluxing the reactants in the presence of a dehydrating agent such as sulfuric acid or using a base like sodium hydroxide to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(tert-butyl)-4-chloronicotinate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(tert-butyl)-4-chloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 6-(tert-butyl)-4-aminonicotinate or 6-(tert-butyl)-4-thionicotinate.
Reduction: Formation of 6-(tert-butyl)-4-chloronicotinyl alcohol.
Oxidation: Formation of 6-(tert-butyl)-4-chloronicotinic acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(tert-butyl)-4-chloronicotinate can be compared with other nicotinic acid derivatives such as:
- Ethyl 6-(tert-butyl)-4-bromonicotinate
- Ethyl 6-(tert-butyl)-4-fluoronicotinate
- Ethyl 6-(tert-butyl)-4-iodonicotinate
These compounds share similar structural features but differ in the halogen atom attached to the nicotinic acid coreEthyl 6-(tert-butyl)-4-chloronicotinate is unique due to the specific properties imparted by the chlorine atom, such as its electron-withdrawing effect and influence on the compound’s overall stability .
Eigenschaften
IUPAC Name |
ethyl 6-tert-butyl-4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCANJVFNERAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)


![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)








![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)
